molecular formula C13H14ClN B3258055 4-Methyl-benzylpyridinium chloride CAS No. 30004-39-8

4-Methyl-benzylpyridinium chloride

Cat. No. B3258055
CAS RN: 30004-39-8
M. Wt: 219.71 g/mol
InChI Key: IKDPUGYLVANLPL-UHFFFAOYSA-M
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Description

4-Methyl-benzylpyridinium chloride is a type of pyridinium salt . Pyridinium salts are unsaturated heterocyclic compounds that have different functional groups present either on the pyridine ring or at the nitrogen atom . The molecular formula of 4-Methyl-benzylpyridinium chloride is C13H14ClN, and its molecular weight is 219.71 .


Synthesis Analysis

Pyridinium salts, including 4-Methyl-benzylpyridinium chloride, have been synthesized through various routes over the centuries . The precursor of these surfactants is pyridine, which can be derived either from coal tar or synthetically .


Molecular Structure Analysis

The molecular structure of 4-Methyl-benzylpyridinium chloride can be analyzed using a structural formula editor and a 3D model viewer . Once the molecule is drawn, it can be converted into a 3D model for display .


Chemical Reactions Analysis

Pyridinium salts, including 4-Methyl-benzylpyridinium chloride, have shown intriguing reactivity over the centuries . They have played a significant role in a wide range of research topics, including their importance as pyridinium ionic liquids and pyridinium ylides .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methyl-benzylpyridinium chloride include its molecular formula (C13H14ClN), molecular weight (219.71), and its insolubility in water .

Scientific Research Applications

1. Structural and Stability Analysis

The research on pyridinium derivatives, closely related to 4-Methyl-benzylpyridinium chloride, delves into their structure and stability. This includes studies on their keto-tautomeric forms, ionization abilities, and coordination ability towards iron(II) in specific moieties. These characteristics are crucial for understanding their behavior in various environments, especially in biological contexts (Foretić et al., 2012).

2. Mass Spectrometry and Energy Calibration

Benzylpyridinium salts, which include 4-Methyl-benzylpyridinium chloride, are often utilized as 'thermometer ions' in mass spectrometry. They help in calibrating energy in mass spectrometric experiments by characterizing the bond dissociation energies, which is essential for understanding the fragmentation and reaction pathways of these compounds (Gatineau et al., 2017).

3. Surface Modification and Energy Transfer Studies

The application of benzylpyridinium chloride salts extends to probing internal energy transfer in various chemical processes. For instance, their role in the desorption/ionization on porous silicon and the effect of surface modifications on this process provides insights into the dynamics of energy transfer in chemical reactions (Luo et al., 2005).

4. Ionic Liquid Applications

4-Methyl-benzylpyridinium derivatives have been studied for their potential use in ionic liquids. These compounds are key in developing novel materials with specific functionalities, such as in kaolinite nanohybrid materials. The ability to control and tune the interlayer spaces in modified kaolinite using pyridinium ionic liquids is a significant area of research (Dedzo et al., 2017).

Safety and Hazards

When handling 4-Methyl-benzylpyridinium chloride, it’s important to use personal protective equipment and avoid breathing vapors, mist, or gas . It’s also crucial to ensure adequate ventilation and remove all sources of ignition .

Future Directions

Pyridinium salts, including 4-Methyl-benzylpyridinium chloride, have been used in various areas ranging from biological to industrial applications . Future research directions for advancing the fabrication processes of these compounds are being explored .

properties

IUPAC Name

1-[(4-methylphenyl)methyl]pyridin-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N.ClH/c1-12-5-7-13(8-6-12)11-14-9-3-2-4-10-14;/h2-10H,11H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDPUGYLVANLPL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C[N+]2=CC=CC=C2.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10776688
Record name 1-[(4-Methylphenyl)methyl]pyridin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10776688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-benzylpyridinium chloride

CAS RN

30004-39-8
Record name 1-[(4-Methylphenyl)methyl]pyridin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10776688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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